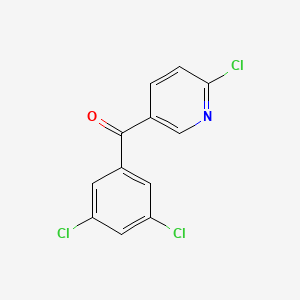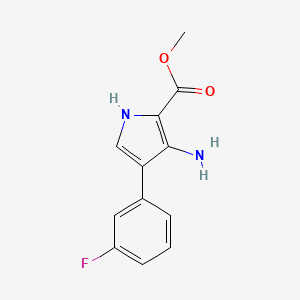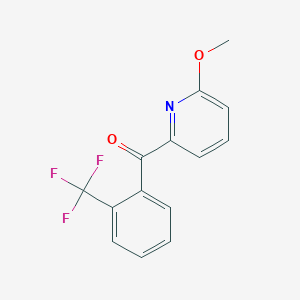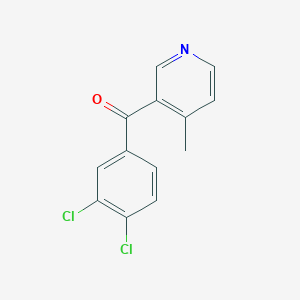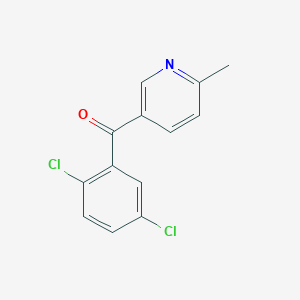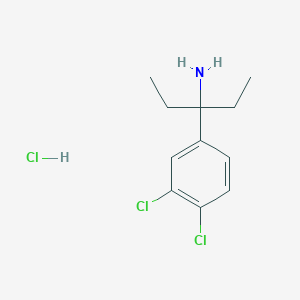
3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride is a chemical compound that is commonly known as Diclazepam. It is a member of the benzodiazepine class of drugs and is used for research purposes only. Diclazepam is not intended for human consumption and is not approved for medicinal use.
科学的研究の応用
Environmental Contamination and Effects
Chlorophenols, including compounds similar to "3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride", have been extensively reviewed for their impact on the aquatic environment. Chlorophenols are known for their moderate to high toxicity to both mammalian and aquatic life, with long-term exposure posing considerable risks to fish. These compounds exhibit moderate to high persistence in environments lacking adapted microflora capable of biodegrading them. However, bioaccumulation is generally expected to be low, despite their strong organoleptic effect (Krijgsheld & Gen, 1986).
Degradation and Remediation
Research on the degradation of chlorophenols, which are structurally related to "this compound", has identified microbial pathways capable of breaking down these persistent environmental pollutants. The enzyme PCP-4-monooxygenase (PcpB) has been highlighted for its role in the initial steps of degrading pentachlorophenol (PCP) into less harmful compounds. This process illustrates the potential for bioremediation strategies to mitigate the environmental impact of chlorinated compounds, suggesting avenues for research into similar compounds (Crawford, Jung, & Strap, 2007).
Adsorption Techniques for Contaminant Removal
Advanced adsorbents have been developed to capture and remove perfluorinated compounds from water sources. These adsorbents, often containing amine groups, demonstrate high capacity for these pollutants, primarily through mechanisms such as electrostatic interaction, hydrophobic interaction, ligand exchange, and hydrogen bonding. This research underscores the importance of developing effective adsorbents for the removal of persistent organic pollutants, including those structurally related to "this compound" (Du et al., 2014).
特性
IUPAC Name |
3-(3,4-dichlorophenyl)pentan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-3-11(14,4-2)8-5-6-9(12)10(13)7-8;/h5-7H,3-4,14H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORLGAVZHNXNSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

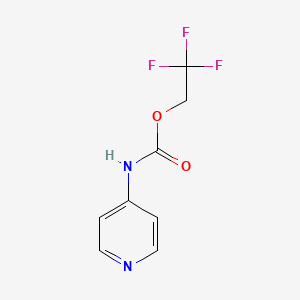
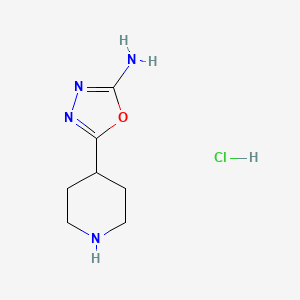
![3-[3-(Piperidin-1-yl)propoxy]propan-1-ol](/img/structure/B1463385.png)



![3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463389.png)
![benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate](/img/structure/B1463393.png)

